7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]quinoline core substituted with methoxy, methylphenyl, and phenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of quinoline moiety through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to optimize the production process. These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact by minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce partially or fully reduced pyrazoloquinoline compounds.
Scientific Research Applications
7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with a quinoline core structure, such as quinine and chloroquine.
Pyrazole derivatives: Compounds with a pyrazole ring, such as celecoxib and pyrazole itself.
Uniqueness
7,8-dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the combination of functional groups This uniqueness imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds
Biological Activity
7,8-Dimethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS Number: 901245-99-6) is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological properties of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C25H21N3O2 with a molecular weight of 395.5 g/mol. The structure features a pyrazoloquinoline backbone, which is crucial for its biological activity.
Property | Value |
---|---|
CAS Number | 901245-99-6 |
Molecular Formula | C25H21N3O2 |
Molecular Weight | 395.5 g/mol |
Anticancer Properties
Research indicates that compounds within the pyrazoloquinoline family exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrazolo[4,3-b]quinolines can inhibit various cancer cell lines effectively. Specifically, this compound has been evaluated for its cytotoxic effects against several cancer cell lines including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer).
Case Study Findings:
- MCF7 Cell Line: The compound exhibited an IC50 value of approximately 12.50 µM.
- NCI-H460 Cell Line: The IC50 was noted at around 42.30 µM.
These values suggest moderate cytotoxicity, indicating that while the compound possesses anticancer properties, further optimization may be necessary to enhance its efficacy.
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazoloquinolines have been recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Preliminary studies on related compounds suggest that this compound may similarly modulate inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases: Many pyrazoloquinolines act as kinase inhibitors, disrupting signaling pathways essential for cancer cell proliferation.
- Induction of Apoptosis: The compound may trigger apoptotic pathways in malignant cells.
- Anti-inflammatory Pathways: By inhibiting cyclooxygenase enzymes and reducing cytokine levels, it may alleviate inflammation.
Research Findings Summary
A review of recent literature highlights the potential of pyrazoloquinolines in drug discovery:
- Study by Bouabdallah et al.: Identified significant cytotoxicity in various derivatives against Hep-2 and P815 cell lines.
- Wei et al.: Reported effective inhibition against A549 cells with IC50 values indicating strong anticancer properties.
Properties
IUPAC Name |
7,8-dimethoxy-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-16-9-11-17(12-10-16)24-20-15-26-21-14-23(30-3)22(29-2)13-19(21)25(20)28(27-24)18-7-5-4-6-8-18/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADKKAPKYYFXQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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